Home > Products > Building Blocks P20538 > Heptakis-6-bromo-6-deoxy-beta-cyclodextrin
Heptakis-6-bromo-6-deoxy-beta-cyclodextrin - 53784-83-1

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin

Catalog Number: EVT-1584118
CAS Number: 53784-83-1
Molecular Formula: C42H63Br7O28
Molecular Weight: 1575.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Heptakis(2-O-methyl)-β-Cyclodextrin

Compound Description: This compound is a derivative of β-Cyclodextrin where all seven primary hydroxyl groups at the 6-position of the glucose units are replaced with methyl groups. []

Relevance: Heptakis(2-O-methyl)-β-Cyclodextrin is synthesized using Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin as a starting material. The bromine atoms in Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin provide a synthetic handle for further modifications, as demonstrated by its use in the synthesis of Heptakis(2-O-methyl)-β-Cyclodextrin. []

Heptakis(2-O-methyl-6-bromo-6-deoxy)-β-dextrin

Compound Description: This β-Cyclodextrin derivative possesses methyl groups at the 2-position of each glucose unit and bromine atoms at the 6-position. []

Relevance: This compound serves as a crucial intermediate in the synthesis of Heptakis(2-O-methyl)-β-Cyclodextrin from Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin. The presence of bromine in both compounds highlights their close structural relationship and shared synthetic pathway. []

Tetradeca-O-methyl ether of β-dextrin

Compound Description: This compound is a permethylated derivative of β-Cyclodextrin, with methyl groups replacing all hydroxyl hydrogens. []

Relevance: While not directly synthesized from Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin in the provided research, its structural similarity to Heptakis(2-O-methyl)-β-Cyclodextrin is notable. Both compounds involve methylation of the β-Cyclodextrin core, emphasizing the potential for modifying this scaffold to tune its properties. []

Heptakis(6-alkylthio-6-deoxy)-β-cyclodextrin (alkyl = ethyl, hexyl, dodecyl and hexadecyl)

Compound Description: This series of compounds represents a group of β-Cyclodextrin derivatives where the primary hydroxyl groups are replaced with alkylthio groups of varying chain lengths. []

Relevance: These compounds share a structural motif with Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin, specifically the substitution at the 6-position of the glucose units. This highlights the versatility of modifying this position to introduce different functional groups and modulate the properties of the cyclodextrin. []

Heptakis[6-deoxy-6-hexylthio-2-oligo(ethylene glycol)]-β-cyclodextrin

Compound Description: This compound is an amphiphilic cyclodextrin derivative featuring both hydrophobic hexylthio groups and hydrophilic oligo(ethylene glycol) chains. []

Relevance: While structurally distinct from Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin, this compound exemplifies how modifications to the cyclodextrin core, particularly at the 6-position, can introduce amphiphilic character. This property is absent in Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin but highlights the potential for tuning the solubility and self-assembly behavior of cyclodextrin derivatives. []

Water-soluble, Naphthalene-containing β-cyclodextrin

Compound Description: This compound results from reacting 6-hydroxy-2-naphthalene sulfonic acid with Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin, leading to a β-Cyclodextrin derivative with naphthalene moieties attached. [, ]

Relevance: This compound highlights the use of Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin as a synthetic precursor to introduce fluorescent probes, such as naphthalene, into the cyclodextrin structure. The study of this compound focuses on its photophysical properties, including fluorescence and energy transfer, demonstrating the functionalization achieved by modifying Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin. [, ]

Polyaminocyclodextrin Nanosponges

Compound Description: These materials are formed by reacting Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin with various polyaminocyclodextrins, creating a crosslinked network with pH-responsive properties. [, ]

Relevance: The synthesis of these nanosponges utilizes the reactivity of the bromine atoms in Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin, illustrating its utility in constructing more complex architectures. Furthermore, the resulting materials exhibit pH-dependent sequestration abilities, showcasing the potential of modifying Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin to create materials with tailored properties. [, ]

Heptakis (2,3-di-O-acetyl-6-bromo-6-deoxy)-β-cyclodextrin

Compound Description: This compound is a protected form of Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin where the 2 and 3 positions of each glucose unit are protected as acetyl esters. []

Relevance: This compound is a synthetic precursor to other modified cyclodextrins, including Heptakis (2,3-di-O-methyl-6-azido-6-deoxy)-β-cyclodextrin. The shared presence of bromine in both molecules emphasizes their close structural relationship. []

Heptakis (2,3-di-O-methyl-6-azido-6-deoxy)-β-cyclodextrin

Compound Description: This compound is synthesized from Heptakis (2,3-di-O-acetyl-6-bromo-6-deoxy)-β-cyclodextrin and features azide groups at the 6 position of each glucose unit and methyl groups at the 2 and 3 positions. []

Relevance: This compound is a potential intermediate for synthesizing methylated amino-cyclodextrin derivatives and is synthesized from a compound closely related to Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin. This highlights the versatility of these compounds as building blocks for diverse cyclodextrin derivatives. []

Overview

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin is a modified derivative of beta-cyclodextrin, characterized by the substitution of bromine atoms at the 6-position of its glucose units. This compound has garnered attention for its potential applications in drug delivery systems and as a solubilizing agent in pharmaceutical formulations. The compound's chemical structure is denoted by the formula C42H63Br7O28\text{C}_{42}\text{H}_{63}\text{Br}_7\text{O}_{28} and has a molecular weight of approximately 1575.27 g/mol. The compound is cataloged under the CAS number 53784-83-1.

Source
Heptakis-6-bromo-6-deoxy-beta-cyclodextrin is synthesized from natural beta-cyclodextrin, which is derived from the enzymatic degradation of starch. The modification process typically involves bromination reactions that introduce bromine substituents into the cyclodextrin structure.

Classification
This compound falls under the category of cyclodextrins, which are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. Cyclodextrins are classified based on the number of glucose units they contain: alpha, beta, and gamma cyclodextrins, with beta-cyclodextrin being the most commonly used.

Synthesis Analysis

The synthesis of Heptakis-6-bromo-6-deoxy-beta-cyclodextrin can be achieved through several methods:

  1. Bromination Reaction: The primary method involves the bromination of beta-cyclodextrin using brominating agents such as N-bromosuccinimide or bromine in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This reaction selectively targets the hydroxyl groups at the 6-position, resulting in the substitution of bromine atoms.
  2. Technical Details:
    • Solvent System: DMF is often preferred due to its ability to dissolve both cyclodextrins and brominating agents effectively.
    • Reaction Conditions: Typically conducted at elevated temperatures (around 50–70°C) to facilitate the reaction while controlling the degree of substitution to achieve desired product purity.
  3. Yield and Purity: The synthesis generally yields a product with a purity exceeding 97%, suitable for scientific applications .
Molecular Structure Analysis

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin has a complex molecular structure characterized by:

  • Structure: The compound consists of seven glucose units arranged in a cyclic formation, with each unit containing a hydroxyl group that can be substituted by bromine at the 6-position.
  • Structural Formula:
    C42H63Br7O28\text{C}_{42}\text{H}_{63}\text{Br}_7\text{O}_{28}
  • Molecular Geometry: The arrangement allows for a hydrophilic exterior due to hydroxyl groups and a hydrophobic cavity that can encapsulate various guest molecules.
Chemical Reactions Analysis

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin can participate in various chemical reactions:

  1. Inclusion Complex Formation: One of its significant reactions is forming inclusion complexes with hydrophobic compounds. This property enhances the solubility and stability of poorly soluble drugs.
  2. Functionalization Reactions: The bromine substituents can undergo nucleophilic substitution reactions, allowing further modifications to enhance its functionality in drug delivery systems.
Mechanism of Action

The mechanism by which Heptakis-6-bromo-6-deoxy-beta-cyclodextrin operates primarily involves:

  1. Inclusion Complexation: The hydrophobic cavity of the cyclodextrin accommodates guest molecules, effectively shielding them from environmental factors such as degradation or precipitation.
  2. Release Mechanism: Upon reaching targeted biological environments (like gastrointestinal fluid), these complexes can dissociate, releasing their payloads for therapeutic action.
Physical and Chemical Properties Analysis

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin exhibits several notable physical and chemical properties:

  • Physical Appearance: Typically appears as an off-white solid powder.
  • Solubility: Soluble in organic solvents such as DMF and DMSO but insoluble in water, methanol, and chloroform .
  • Melting Point: The melting point ranges between 217°C to 221°C .
  • Purity Level: Commercially available forms often exceed 97% purity.
Applications

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin has various scientific applications:

  1. Drug Delivery Systems: Its ability to form inclusion complexes makes it an excellent candidate for enhancing the solubility and bioavailability of hydrophobic drugs.
  2. Pharmaceutical Formulations: Used as a solubilizing agent to improve drug formulation stability and efficacy.
  3. Research Applications: Investigated for its potential role in targeted drug delivery systems, particularly for steroid hormones and other therapeutic agents .

Properties

CAS Number

53784-83-1

Product Name

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin

IUPAC Name

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

Molecular Formula

C42H63Br7O28

Molecular Weight

1575.3 g/mol

InChI

InChI=1S/C42H63Br7O28/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,50-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1

InChI Key

XNNRROJOWZLYCK-FOUAGVGXSA-N

SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br

Synonyms

heptakis-6-bromo-6-deoxy-beta-cyclodextrin

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.